(Chloromethyl)cycloheptane
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Overview
Description
(Chloromethyl)cycloheptane is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure The compound consists of a cycloheptane ring with a chloromethyl group (-CH2Cl) attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)cycloheptane typically involves the chloromethylation of cycloheptane. One common method is the reaction of cycloheptane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of environmentally friendly catalysts and solvents is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(Chloromethyl)cycloheptane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form cycloheptanone derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield cycloheptane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Cycloheptanol, cycloheptylamine, and cycloheptylthiol.
Oxidation: Cycloheptanone.
Reduction: Cycloheptane.
Scientific Research Applications
(Chloromethyl)cycloheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Chloromethyl)cycloheptane involves its interaction with various molecular targets. The chloromethyl group is reactive and can form covalent bonds with nucleophiles in biological systems. This reactivity is exploited in the synthesis of bioactive compounds and in studying enzyme mechanisms.
Comparison with Similar Compounds
(Chloromethyl)cycloheptane can be compared with other chloromethyl-substituted cycloalkanes such as:
- (Chloromethyl)cyclohexane
- (Chloromethyl)cyclopentane
Uniqueness
The larger ring size of cycloheptane compared to cyclohexane and cyclopentane results in different steric and electronic properties. This affects the reactivity and stability of the compound, making it unique in its class.
Similar Compounds
- (Chloromethyl)cyclohexane
- (Chloromethyl)cyclopentane
- (Chloromethyl)cyclooctane
These compounds share similar chemical properties but differ in their ring size and resulting reactivity.
Properties
Molecular Formula |
C8H15Cl |
---|---|
Molecular Weight |
146.66 g/mol |
IUPAC Name |
chloromethylcycloheptane |
InChI |
InChI=1S/C8H15Cl/c9-7-8-5-3-1-2-4-6-8/h8H,1-7H2 |
InChI Key |
JAXTWASTBIYALB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)CCl |
Origin of Product |
United States |
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